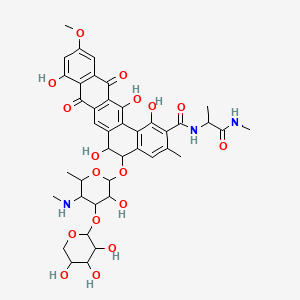
Pradimicin A methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pradimicin A methylamide is a derivative of Pradimicin A, a unique antibiotic compound derived from actinomycetes. Pradimicin A and its derivatives are known for their potent antimicrobial activities, including antifungal, antiviral, and antiparasitic properties. These compounds exhibit a unique mechanism of action by binding to D-mannose-containing glycans on pathogenic species, making them promising candidates for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pradimicin A methylamide involves the modification of the carboxy group of Pradimicin A. One common method includes the attachment of 2-aminoethanol to the carboxy group via an amide linkage. This modification significantly suppresses the aggregation tendency of Pradimicin A, enhancing its solubility and therapeutic potential .
Industrial Production Methods: Pradimicins, including this compound, are typically produced through fermentation processes involving actinomycetes such as Actinomadura hibisca. The fermentation products are then chemically modified to obtain the desired derivatives .
Chemical Reactions Analysis
Types of Reactions: Pradimicin A methylamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the quinone moiety of Pradimicin A, affecting its redox properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as 2-aminoethanol and appropriate catalysts are employed for amide formation.
Major Products Formed: The major products formed from these reactions include various derivatives of Pradimicin A with modified functional groups, enhancing their biological activity and solubility .
Scientific Research Applications
Pradimicin A methylamide has a wide range of scientific research applications:
Mechanism of Action
Pradimicin A methylamide exerts its effects by binding to D-mannose-containing glycans on the surface of pathogenic species. This binding disrupts the integrity of the cell wall or viral envelope, inhibiting the pathogen’s ability to infect host cells. The compound forms a ternary complex with D-mannose and calcium, leading to the disruption of the cell membrane or viral envelope .
Comparison with Similar Compounds
Pradimicin B: Another derivative of Pradimicin A with similar antimicrobial properties.
Pradimicin C: Known for its antifungal activity, similar to Pradimicin A.
Benanomicins: A related group of antibiotics with similar glycan-binding properties
Uniqueness: Pradimicin A methylamide stands out due to its enhanced solubility and reduced aggregation tendency compared to other pradimicin derivatives. This makes it a more promising candidate for therapeutic applications, particularly in treating infections caused by glycan-containing pathogens .
Properties
CAS No. |
133917-51-8 |
|---|---|
Molecular Formula |
C41H47N3O17 |
Molecular Weight |
853.8 g/mol |
IUPAC Name |
1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C41H47N3O17/c1-12-7-19-25(32(51)22(12)39(56)44-13(2)38(55)43-5)24-17(10-18-26(33(24)52)29(48)16-8-15(57-6)9-20(45)23(16)28(18)47)30(49)36(19)60-41-35(54)37(27(42-4)14(3)59-41)61-40-34(53)31(50)21(46)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-42,45-46,49-54H,11H2,1-6H3,(H,43,55)(H,44,56) |
InChI Key |
VANOHTYKXIEDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


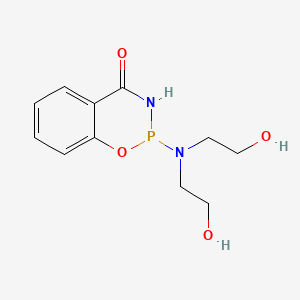
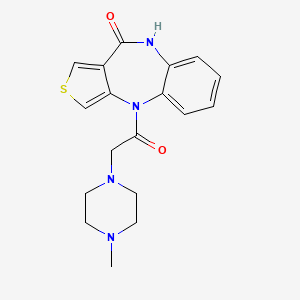

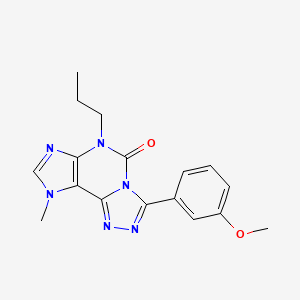
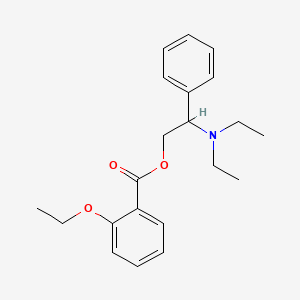
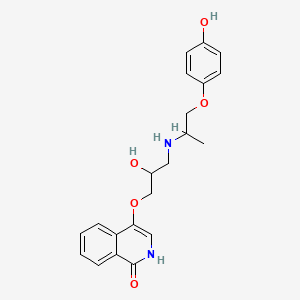

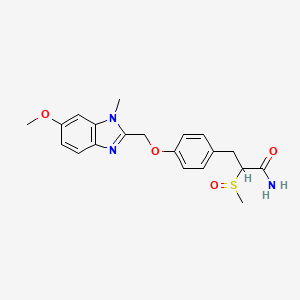
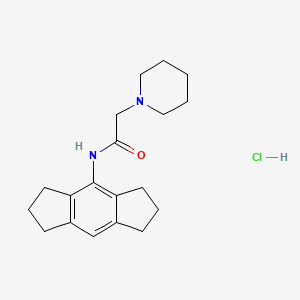
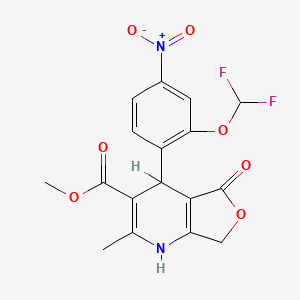

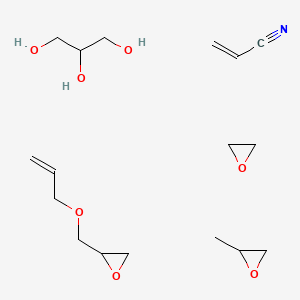

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
